(2H-Inden-2-ylidene)propanedinitrile
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Overview
Description
(2H-Inden-2-ylidene)propanedinitrile is a heterocyclic compound known for its unique electron-accepting properties. It is also referred to as 2-(dicyanomethylene)-1,3-indanedione.
Preparation Methods
The synthesis of (2H-Inden-2-ylidene)propanedinitrile typically involves the reaction of indane-1,2,3-trione with malononitrile. Another method includes the reaction of indane-1,3-dione with tetracyanoethylene . These reactions are usually carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
(2H-Inden-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Addition Reactions: It readily adds N-nucleophiles such as secondary aliphatic and primary aromatic amines at the dicyanomethylene carbon atom, releasing hydrogen cyanide.
Condensation Reactions: It reacts with compounds like bisbenzalethylene diamine to form imidazolidine derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions with tertiary aromatic amines, leading to the formation of iminium ions.
Common reagents used in these reactions include secondary aliphatic amines, primary aromatic amines, and tertiary aromatic amines. The major products formed from these reactions are imidazolidine derivatives, thiazolidine derivatives, and cyanated amines .
Scientific Research Applications
(2H-Inden-2-ylidene)propanedinitrile has several scientific research applications:
Mechanism of Action
(2H-Inden-2-ylidene)propanedinitrile is similar to other electron acceptors such as tetracyanoethylene and tetracyanoquinodimethane. it is considered the weakest acceptor among them, with an electron affinity of 2.45 eV compared to 2.75 eV for tetracyanoethylene and 2.85 eV for tetracyanoquinodimethane . This makes it unique in its reactivity and applications.
Comparison with Similar Compounds
- Tetracyanoethylene (TCNE)
- Tetracyanoquinodimethane (TCNQ)
- 2,3-Dicyano-1,4-naphthoquinone
Properties
CAS No. |
110327-44-1 |
---|---|
Molecular Formula |
C12H6N2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-inden-2-ylidenepropanedinitrile |
InChI |
InChI=1S/C12H6N2/c13-7-12(8-14)11-5-9-3-1-2-4-10(9)6-11/h1-6H |
InChI Key |
KAIQIBAYEQHTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C#N)C#N)C=C2C=C1 |
Origin of Product |
United States |
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